[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine
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Overview
Description
[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine is an organic compound that features a bromophenyl group and a dimethoxyphenyl group attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 4-bromobenzyl chloride with 3,5-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dimethoxyphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(4-chlorophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine
- [(4-fluorophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine
- [(4-methylphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine
Uniqueness
[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic aromatic substitution. The dimethoxy groups also contribute to its distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-7-13(8-16(9-15)20-2)11-18-10-12-3-5-14(17)6-4-12/h3-9,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZUPHMOGSYEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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